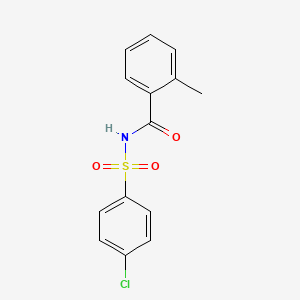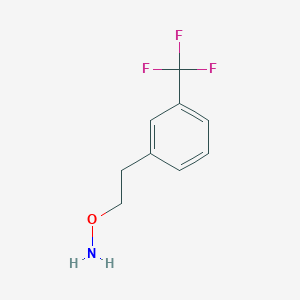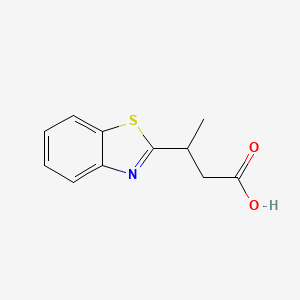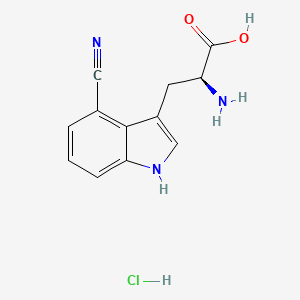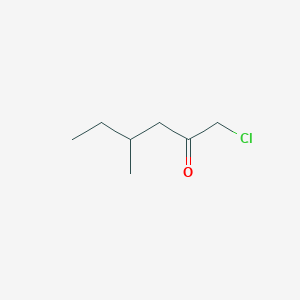
1-Chloro-4-methylhexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-methylhexan-2-one is an organic compound with the molecular formula C(_7)H(_13)ClO It is a chlorinated ketone, characterized by the presence of a chlorine atom and a methyl group attached to a hexanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-4-methylhexan-2-one can be synthesized through several methods. One common approach involves the chlorination of 4-methylhexan-2-one. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl(_2)) under controlled conditions. The reaction proceeds as follows:
4-methylhexan-2-one+Cl2→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of catalysts and optimized reaction conditions can enhance yield and selectivity. Industrial processes often prioritize safety and environmental considerations, employing closed systems to minimize exposure to hazardous chemicals.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-methylhexan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH(^-)), amines (NH(_2)), or alkoxides (RO(^-)).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO(_4)).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically performed in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.
Oxidation: Often carried out in aqueous or mixed solvent systems to facilitate the reaction.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, amines, or ethers.
Reduction: The primary product is 1-chloro-4-methylhexan-2-ol.
Oxidation: The major product is 1-chloro-4-methylhexanoic acid.
Aplicaciones Científicas De Investigación
1-Chloro-4-methylhexan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the preparation of specialty polymers and resins.
Agricultural Chemistry: Investigated for its potential use in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-chloro-4-methylhexan-2-one in chemical reactions involves the electrophilic nature of the carbonyl carbon and the leaving ability of the chlorine atom. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In reduction reactions, the carbonyl group is converted to an alcohol, while oxidation reactions transform the carbonyl group into a carboxylic acid.
Comparación Con Compuestos Similares
1-Chloro-2-hexanone: Similar structure but lacks the methyl group at the fourth position.
4-Methyl-2-pentanone: Similar structure but lacks the chlorine atom.
1-Bromo-4-methylhexan-2-one: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 1-Chloro-4-methylhexan-2-one is unique due to the combination of its chlorinated and methylated structure, which imparts distinct reactivity and properties compared to its analogs. The presence of both a chlorine atom and a methyl group influences its chemical behavior, making it a valuable intermediate in various synthetic applications.
Propiedades
Fórmula molecular |
C7H13ClO |
|---|---|
Peso molecular |
148.63 g/mol |
Nombre IUPAC |
1-chloro-4-methylhexan-2-one |
InChI |
InChI=1S/C7H13ClO/c1-3-6(2)4-7(9)5-8/h6H,3-5H2,1-2H3 |
Clave InChI |
ZDTXTFYNBLDNOW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-cyclopropyl-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B13579827.png)
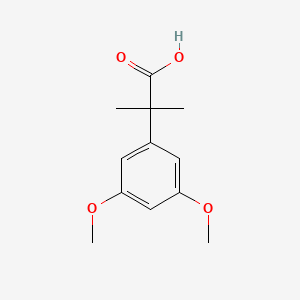
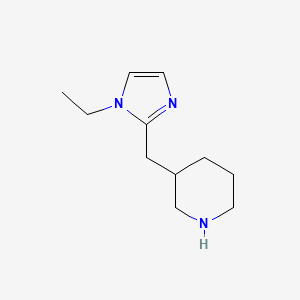
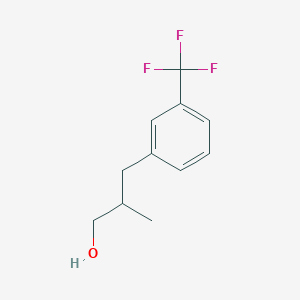
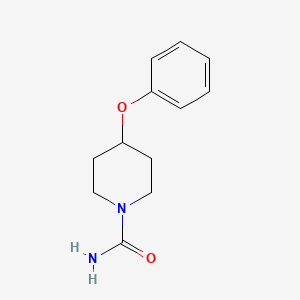
![2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol](/img/structure/B13579863.png)

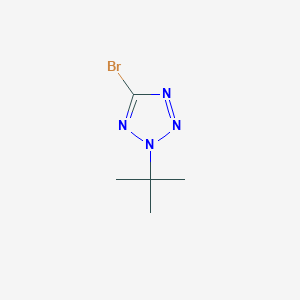
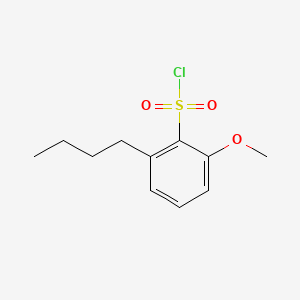
![6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate](/img/structure/B13579879.png)
